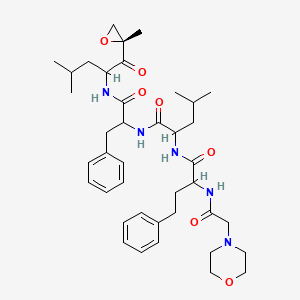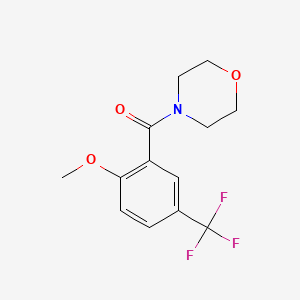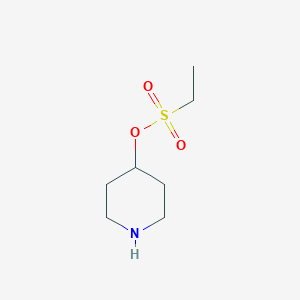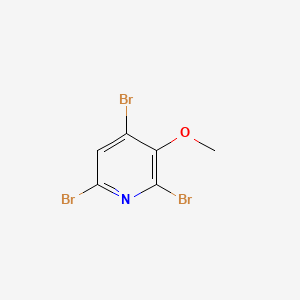
4-Bromo-2-(4-methoxybenzyloxy)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene is an organic compound with the molecular formula C15H15BrO2. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a methyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-methyl-2-nitrobenzene and 4-methoxybenzyl alcohol.
Reduction: The nitro group in 4-bromo-1-methyl-2-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Protection: The amino group is then protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Substitution: The protected amine is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Deprotection: Finally, the protecting group is removed to yield 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom and form a hydrogenated product.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with carbonyl groups replacing the methoxy group.
Reduction: Hydrogenated products with the bromine atom replaced by a hydrogen atom.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine
- 4-Bromo-2-methoxybenzyl alcohol
- 4-Methoxybenzyl bromide
Uniqueness
4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis.
Eigenschaften
Molekularformel |
C15H15BrO2 |
|---|---|
Molekulargewicht |
307.18 g/mol |
IUPAC-Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]-1-methylbenzene |
InChI |
InChI=1S/C15H15BrO2/c1-11-3-6-13(16)9-15(11)18-10-12-4-7-14(17-2)8-5-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
GATNPLWIAJSBPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)OCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)


![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
![7-((S)-7-((tert-Butoxycarbonyl)amino)-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14781541.png)
![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)

![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)


![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
